Acetamide, N,N'-(dithiodi-4,1-phenylene)bis-
Overview
Description
Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- is an organic compound with the molecular formula C16H16N2O2S2 It is characterized by the presence of two acetamide groups connected through a dithiodi-4,1-phenylene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- typically involves the reaction of 4,4’-dithiodianiline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4,4’-dithiodianiline+acetic anhydride→Acetamide, N,N’-(dithiodi-4,1-phenylene)bis-+by-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiodi linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiodi linkage, forming thiol derivatives.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of advanced materials and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. The dithiodi linkage and acetamide groups play crucial roles in its activity.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-(dithiodi-3,1-phenylene)bis-
- Acetamide, N,N’-(dithiodi-2,1-phenylene)bis-
- Acetamide, N,N’-(dithiodi-4,1-phenylene)bis-
Uniqueness
Acetamide, N,N’-(dithiodi-4,1-phenylene)bis- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the dithiodi linkage and the acetamide groups influence its reactivity and interactions with molecular targets.
Properties
IUPAC Name |
N-[4-[(4-acetamidophenyl)disulfanyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-11(19)17-13-3-7-15(8-4-13)21-22-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZOVXPAGVIXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SSC2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066117 | |
Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16766-09-9 | |
Record name | N,N′-(Dithiodi-4,1-phenylene)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16766-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(acetamidophenyl)disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N'-(dithiodi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(dithiodi-4,1-phenylene)bisacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.095 | |
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